

# 5-Aminofluorescein for Labeling Oligonucleotides: Application Notes and Protocols

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## Compound of Interest

Compound Name: 5-Aminofluorescein

Cat. No.: B015267

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## Introduction

**5-Aminofluorescein** is a derivative of the widely used fluorescent dye, fluorescein. It provides a primary amine group that can be utilized for covalent labeling of biomolecules, including oligonucleotides. This amine functionality allows for the stable attachment of the fluorophore to oligonucleotides that have been synthesized with a corresponding reactive group, most commonly an N-hydroxysuccinimide (NHS) ester. The resulting fluorescein-labeled oligonucleotides are invaluable tools in a multitude of molecular biology and diagnostic applications due to their bright green fluorescence.

This document provides detailed protocols for the post-synthetic labeling of oligonucleotides with **5-aminofluorescein**, purification of the resulting conjugate, and key quantitative data to guide experimental design.

## Key Properties of 5-Aminofluorescein

Proper experimental design requires an understanding of the spectral and chemical properties of **5-aminofluorescein**.

Property	Value	Reference
Molecular Weight	347.3 g/mol	[1][2]
Excitation Maximum ( $\lambda_{ex}$ )	~490-495 nm	[2][3][4]
Emission Maximum ( $\lambda_{em}$ )	~515-535 nm	
Purity	>95%	
Form	Solid	
Solubility	Soluble in DMSO and DMF (e.g., 5 mg/mL)	

## Quantitative Data on Labeling and Fluorescence

The efficiency of labeling and the fluorescence output of the final conjugate are critical parameters for successful application. The following table summarizes key quantitative data related to **5-aminofluorescein** and its use in labeling oligonucleotides.

Parameter	Value/Observation	Conditions and Notes	Reference
Typical Labeling Efficiency	70-90% for 3' labeling; 60-70% for 5' labeling	This data is for a post-synthetic enzymatic and chemical ligation method, not direct NHS ester conjugation, but provides a general benchmark.	
Fluorescence Quantum Yield ( $\Phi$ )	0.8% in water; 4% in methanol; 61% in acetone; 67% in DMSO	Quantum yield is highly solvent-dependent. The local environment of the conjugated oligonucleotide will influence the final quantum yield.	
Fluorescence Quenching	Significant quenching observed when in proximity to guanine (G) nucleobases.	This is a critical consideration in oligonucleotide probe design to maximize fluorescence signal. Proximity to thymine (T) on single-stranded DNA generally results in the strongest signal.	
Purification Recovery (RP-HPLC)	75-80%	For a 100 nmole synthesis scale using an XTerra MS C18 column.	

## Experimental Protocols

## Protocol 1: Post-Synthetic Labeling of an Amine-Modified Oligonucleotide

This protocol describes the conjugation of a **5-aminofluorescein** derivative (activated as an NHS ester) to an oligonucleotide synthesized with a 5' or 3' amine modification (e.g., Amino Modifier C6).

### Materials and Reagents:

- Amine-modified oligonucleotide, lyophilized
- **5-Aminofluorescein** NHS ester (or a kit containing the activated dye)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
- Nuclease-free water
- 3 M Sodium Acetate, pH 5.2
- 100% Ethanol, cold (-20°C)
- 70% Ethanol, cold (-20°C)

### Procedure:

- Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3 to 0.8 mM.
- NHS-Ester Stock Solution Preparation: Immediately before use, warm the vial of **5-aminofluorescein** NHS ester to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF. Vortex until fully dissolved.
- Conjugation Reaction:
  - To the dissolved oligonucleotide, add a 5-fold molar excess of the dissolved **5-aminofluorescein** NHS ester.

- Vortex the reaction mixture gently.
- Incubate at room temperature (~25°C) for at least 2 hours. Some protocols suggest overnight incubation may increase efficiency. Protect the reaction from light by wrapping the tube in aluminum foil.
- Ethanol Precipitation of the Labeled Oligonucleotide:
  - Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
  - Add 2.5 to 3 volumes of cold 100% ethanol.
  - Mix thoroughly and incubate at -20°C for at least 30 minutes.
  - Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the oligonucleotide.
  - Carefully decant the supernatant.
  - Wash the pellet twice with cold 70% ethanol, centrifuging for 5-10 minutes between washes.
  - Air-dry or vacuum-dry the pellet.
- Resuspension: Resuspend the dried pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).

## Protocol 2: Purification of the Labeled Oligonucleotide by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying fluorescently labeled oligonucleotides, as the hydrophobicity of the dye allows for excellent separation of the labeled product from unlabeled oligonucleotides and free dye.

### Materials and Reagents:

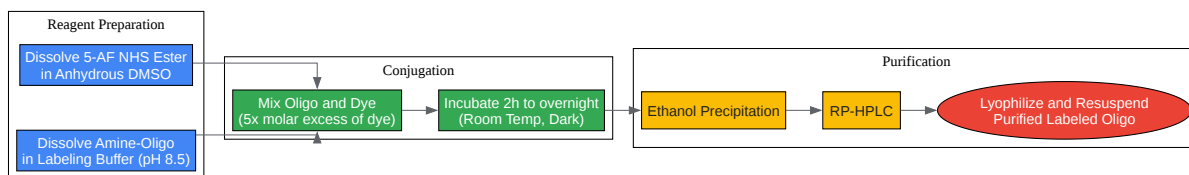
- Dried, labeled oligonucleotide pellet from Protocol 1

- Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
- Buffer B: 30% Acetonitrile in 0.1 M TEAA, pH 7.0 (or a similar gradient with acetonitrile and a suitable buffer like triethylammonium bicarbonate)
- HPLC system with a C8 or C18 reverse-phase column (e.g., XTerra® MS C18, 2.5  $\mu$ m, 4.6 x 50 mm)
- UV detector capable of monitoring at 260 nm (for oligonucleotide) and ~495 nm (for fluorescein)

#### Procedure:

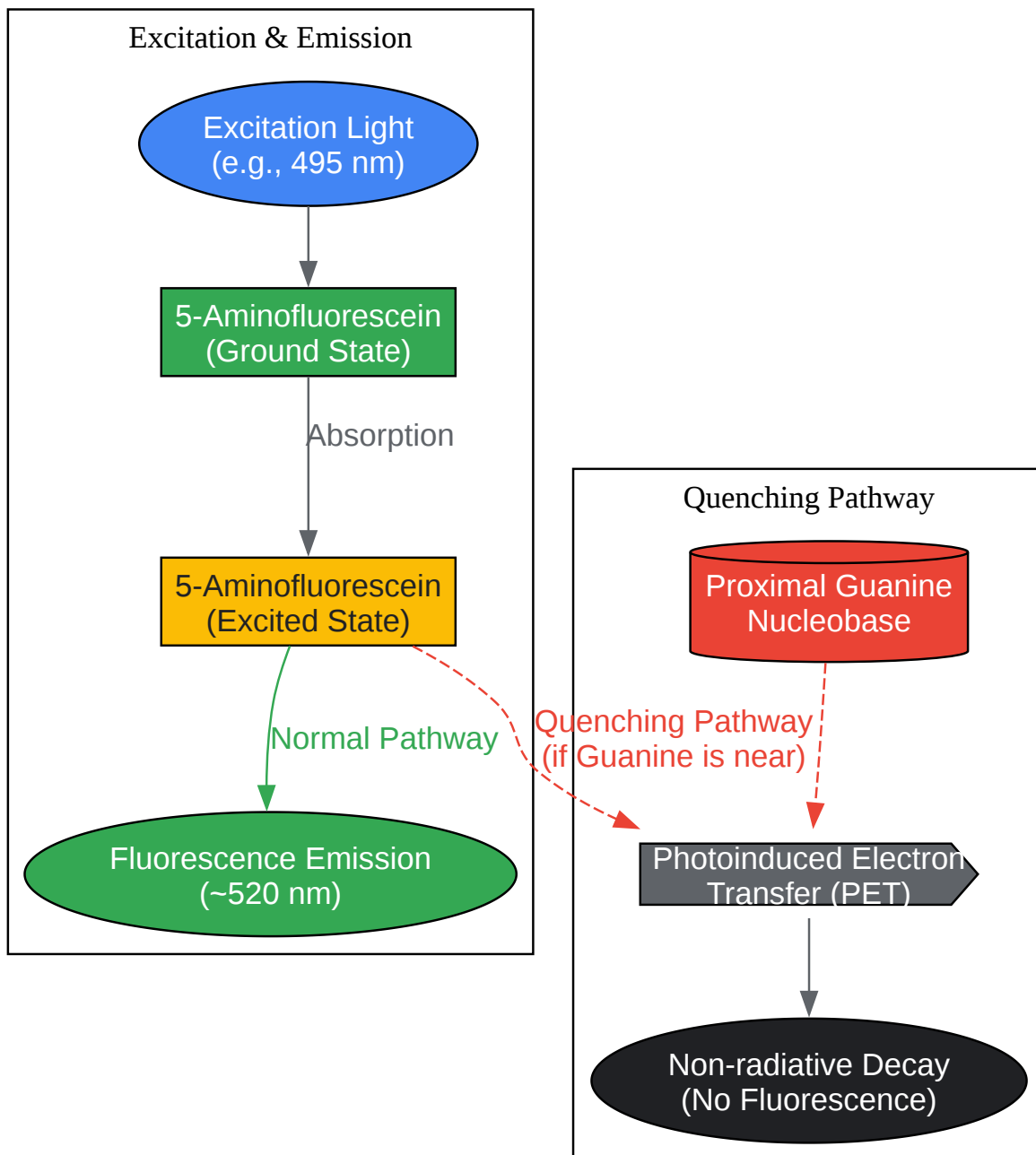
- Sample Preparation: Dissolve the dried oligonucleotide pellet in Buffer A or nuclease-free water.
- HPLC Separation:
  - Equilibrate the column with Buffer A.
  - Inject the sample onto the column.
  - Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 0% to 100% Buffer B over 15 minutes. The optimal gradient may need to be adjusted based on the specific oligonucleotide sequence and length.
  - Monitor the elution at 260 nm and ~495 nm. The later-eluting peak that absorbs at both wavelengths is the desired fluorescently labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free dye will have a different retention time.
- Fraction Collection and Processing:
  - Collect the fractions corresponding to the desired peak.
  - Lyophilize the collected fractions to remove the volatile buffer and solvent.
  - Resuspend the purified, labeled oligonucleotide in a suitable storage buffer.

## Visualizations



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### Workflow for Labeling and Purification



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Fluorescence Quenching by Guanine

## Applications of 5-Aminofluorescein Labeled Oligonucleotides



Fluorescently labeled oligonucleotides are versatile tools used in a wide array of applications in research and diagnostics. Their high sensitivity and the safety of non-radioactive detection have made them indispensable.

- **Fluorescence In Situ Hybridization (FISH):** Labeled oligonucleotides are used as probes to detect and localize specific DNA or RNA sequences within cells and tissues, providing spatial information on gene expression and chromosome organization.
- **Real-Time PCR (qPCR):** While often used in dual-labeled probes with a quencher, single-labeled oligonucleotides can be incorporated into certain qPCR assay designs.
- **DNA Sequencing and Genotyping:** Fluorescently labeled primers are fundamental to automated DNA sequencing and various genotyping methods.
- **Microarrays:** Labeled oligonucleotides can be used as probes immobilized on a microarray surface or as labeled targets that hybridize to the array.
- **Flow Cytometry:** For the detection and quantification of specific nucleic acid sequences in single cells.
- **Fluorescence Microscopy:** To visualize the subcellular localization of specific DNA or RNA molecules.

## Storage and Handling

- **Unlabeled 5-Aminofluorescein:** Store the solid form desiccated and protected from light.
- **Labeled Oligonucleotides:** For long-term storage, fluorescently labeled oligonucleotides should be stored at -20°C in a buffer such as TE (10 mM Tris, 0.1 mM EDTA, pH 7.5-8.0). It is crucial to protect the labeled oligonucleotides from light to prevent photobleaching. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

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